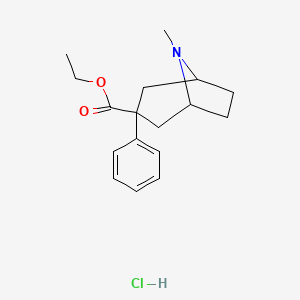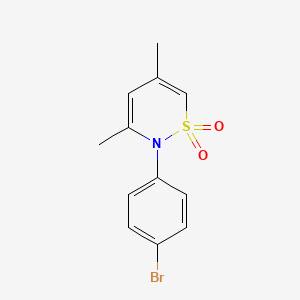
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is an organic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring. This compound is characterized by the presence of a bromophenyl group and two methyl groups attached to the thiazine ring, making it a unique and interesting molecule for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazine derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Substituted thiazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical sensors due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, its anticancer activity is attributed to its ability to bind to estrogen receptors and inhibit the proliferation of cancer cells . The presence of the bromophenyl group enhances its binding affinity to these molecular targets, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and antiproliferative properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with neurotoxic potential and biological activity.
Uniqueness
2-(4-Bromophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione stands out due to its unique thiazine ring structure and the presence of both bromophenyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51916-24-6 |
|---|---|
Molekularformel |
C12H12BrNO2S |
Molekulargewicht |
314.20 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H12BrNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3 |
InChI-Schlüssel |
PDLIPEBOTDZSGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


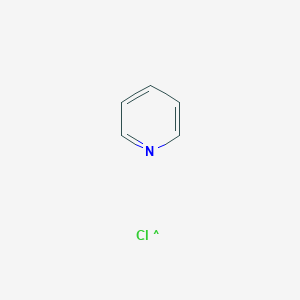
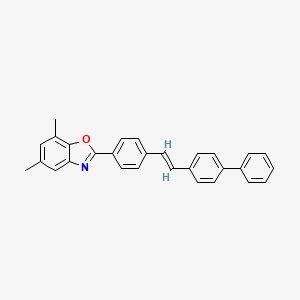
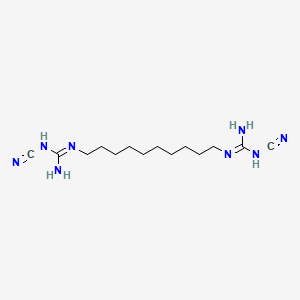
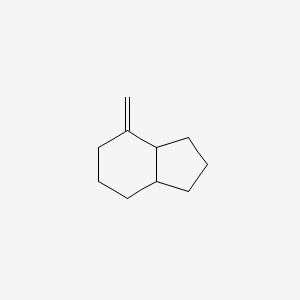

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)

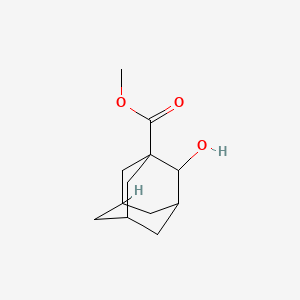
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)

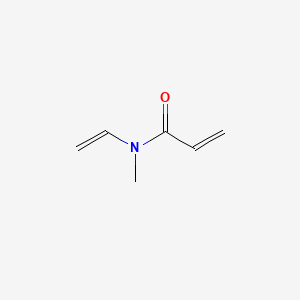

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
